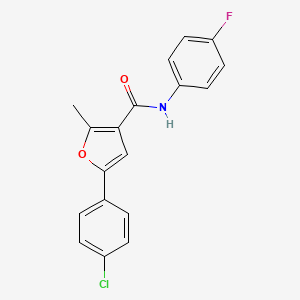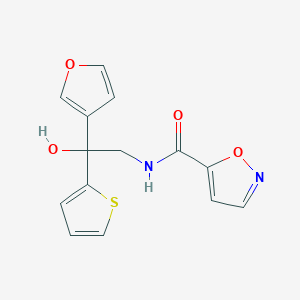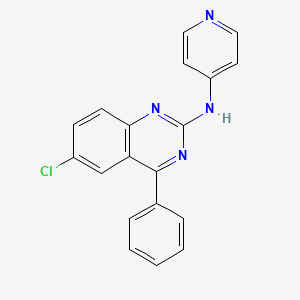![molecular formula C5H5NO4 B2870400 Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione CAS No. 2225141-92-2](/img/structure/B2870400.png)
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, also known by its IUPAC name tetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, is a chemical compound with the molecular weight of 143.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5NO4/c7-4-3-2(1-6-4)9-5(8)10-3/h2-3H,1H2,(H,6,7) . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 143.1 .Scientific Research Applications
Anticancer Research
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione: has shown potential in anticancer research. It has been identified as a bioactive metabolite produced by marine bacteria, exhibiting in vitro anticancer activity against lung and cervical cancer cells . The compound induces apoptosis, cell cycle arrest at the G1 phase, and inhibits the migration and invasive capacity of cancer cells .
Materials Science
In the realm of materials science , this compound’s derivatives are explored for their electrical properties. For instance, polymers incorporating pyrrolopyrazine structures, which include the hexahydro-[1,3]dioxolo[4,5-c]pyrrole moiety, have been used to create organic thin-film transistors with promising charge transport performance .
Pharmaceuticals
The pharmaceutical industry investigates the use of This compound derivatives for their broad biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . This makes the compound a valuable scaffold for drug discovery.
Agriculture
In agriculture , derivatives of this compound have been found in extracts from newly isolated Streptomyces species. These extracts show strong antioxidant activity, suggesting potential use as a preventive agent against free-radical associated diseases in crops .
Environmental Science
The antioxidative properties of this compound also find applications in environmental science . Its presence in marine-derived Streptomyces suggests a role in protecting against oxidative stress, which could be harnessed in environmental bioremediation processes .
Biochemistry
In biochemistry , the compound is part of the study of microbial populations and their novel bioactive metabolites. Its antioxidative properties are of interest for understanding the mechanisms of physiological aging and the development of chronic diseases .
Chemical Engineering
Chemical engineers explore the use of this compound in the synthesis of new materials. Its derivatives can be used to engineer novel polymers with specific physical properties for industrial applications .
Nanotechnology
Lastly, in nanotechnology , the compound’s derivatives could be used to develop new types of nanomaterials. Their antioxidative and bioactive properties may lead to innovations in the creation of nanoscale devices for medical and environmental applications .
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, which include structures similar to Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Further studies are needed to explore the potential applications of this compound in various fields.
properties
IUPAC Name |
3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-4-3-2(1-6-4)9-5(8)10-3/h2-3H,1H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWNBOHWXSVOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)N1)OC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-7-((3-phenoxypropyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2870321.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2870324.png)
![N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2870325.png)




![N-(2,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2870330.png)

![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


